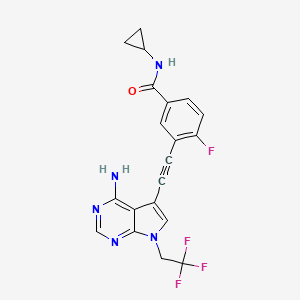
Pyrrolo-pyrimidine derivative 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo-pyrimidine derivative 5 is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the pyrrolo-pyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo-pyrimidine derivative 5 typically involves several key steps. One common method is the Cu-catalyzed reaction, where 5-bromopyrimidin-4-amines react with alkynes in the presence of CuCl and 6-methylpicolinic acid . Another approach involves microwave-assisted reactions, which offer a robust and efficient way to prepare this compound . Additionally, Fischer indole-type synthesis and aldehyde-based reactions are also employed .
Industrial Production Methods: Industrial production of this compound often utilizes scalable methods such as microwave-assisted synthesis due to its efficiency and high yield. The use of Cu-catalyzed reactions is also prevalent in industrial settings, providing a reliable route for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo-pyrimidine derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions:
Reduction: Reductive amination is a typical reaction, using reagents like NaBH4 or LiAlH4.
Substitution: Substitution reactions often involve halogenation
Properties
Molecular Formula |
C20H15F4N5O |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[2-[4-amino-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidin-5-yl]ethynyl]-N-cyclopropyl-4-fluorobenzamide |
InChI |
InChI=1S/C20H15F4N5O/c21-15-6-3-12(19(30)28-14-4-5-14)7-11(15)1-2-13-8-29(9-20(22,23)24)18-16(13)17(25)26-10-27-18/h3,6-8,10,14H,4-5,9H2,(H,28,30)(H2,25,26,27) |
InChI Key |
SHIKADMSFNHXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)C#CC3=CN(C4=NC=NC(=C34)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



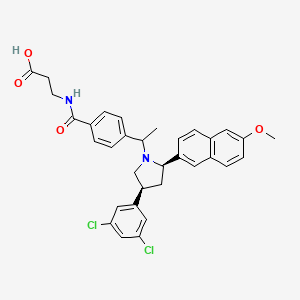
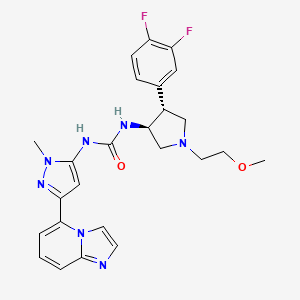
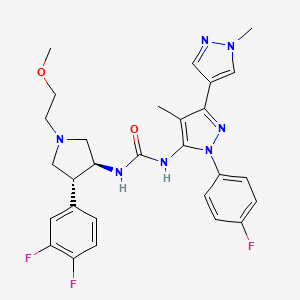
![4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)
![1-[4-(3-chloro-4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836051.png)
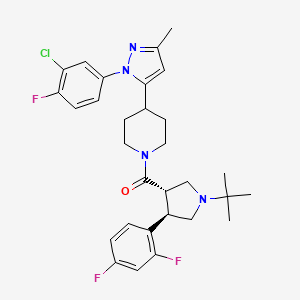
![Pyrrolo[2,3-d]pyrimidine derivative 10](/img/structure/B10836063.png)
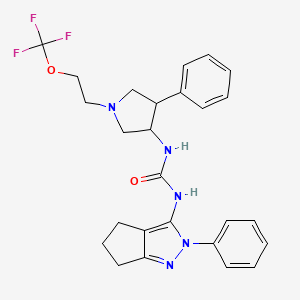
![Pyrrolo[2,3-d]pyrimidine derivative 31](/img/structure/B10836067.png)
![Pyrrolo[2,3-d]pyrimidine derivative 24](/img/structure/B10836070.png)
![Pyrrolo[2,3-b]pyridine derivative 4](/img/structure/B10836085.png)
![Pyrrolo[2,3-d]pyrimidine derivative 33](/img/structure/B10836090.png)
